[Ala18] Beta Amyloid (1-40) is a modified form of the beta-amyloid peptide, specifically the 40-residue variant that plays a significant role in the pathology of Alzheimer's disease. This peptide is derived from the proteolytic processing of amyloid precursor protein, a larger protein encoded by a gene on chromosome 21. The modification at position 18, where alanine replaces the original amino acid, can influence the aggregation properties and biological activity of the peptide.
Beta-amyloid peptides, including [Ala18] Beta Amyloid (1-40), are primarily sourced from human brain tissue and synthesized in laboratories for research purposes. They are commercially available from various suppliers, including Peptide Institute and GenScript, which provide high-purity synthetic versions for scientific study .
[Ala18] Beta Amyloid (1-40) is classified as a biologically active peptide and falls under the category of amyloidogenic peptides. It is part of a larger group of beta-amyloid peptides that are implicated in neurodegenerative disorders, particularly Alzheimer's disease.
The synthesis of [Ala18] Beta Amyloid (1-40) can be achieved through solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide. The synthesis typically involves:
The synthetic process is optimized to ensure high yield and purity, often exceeding 95% as determined by high-performance liquid chromatography. The molecular weight of [Ala18] Beta Amyloid (1-40) is approximately 4329.8 Da, with a molecular formula of C194H295N53O58S .
The structure of [Ala18] Beta Amyloid (1-40) consists of a linear chain of 40 amino acids with distinct regions that contribute to its aggregation properties. The presence of hydrophobic residues promotes self-association into oligomers and fibrils, which are characteristic features of amyloid formation.
The sequence for [Ala18] Beta Amyloid (1-40) is as follows:
[Ala18] Beta Amyloid (1-40) undergoes several chemical reactions that facilitate its aggregation into fibrils:
Studies indicate that variations in ionic strength and pH can significantly influence these reactions, promoting different aggregation pathways and morphologies .
The mechanism by which [Ala18] Beta Amyloid (1-40) contributes to neurotoxicity involves its interaction with neuronal membranes, leading to disruption and cell death. The peptide can form pores in lipid bilayers, causing calcium influx and subsequent cellular dysfunction.
Research has demonstrated that the aggregation state of beta-amyloid peptides correlates with their neurotoxic effects, with oligomeric forms being particularly harmful due to their ability to disrupt synaptic function .
[Ala18] Beta Amyloid (1-40) is typically a white powder when synthesized and is soluble in organic solvents such as dimethyl sulfoxide and ammonium hydroxide at low concentrations.
The peptide exhibits amphipathic characteristics due to its hydrophobic and hydrophilic regions, which facilitate its interaction with lipid membranes. Its stability can be affected by environmental factors such as temperature and pH .
[Ala18] Beta Amyloid (1-40) is utilized extensively in research related to Alzheimer's disease, particularly in studies investigating:
This compound serves as a critical tool in elucidating the pathophysiology of Alzheimer's disease and developing strategies for intervention .
Beta-amyloid (Aβ) peptides are proteolytic fragments derived from the amyloid precursor protein (APP), with Aβ(1-40) and Aβ(1-42) constituting the predominant isoforms in the human brain. Aβ(1-40) represents ~80-90% of total Aβ production but exhibits lower aggregation propensity and neurotoxicity compared to the longer Aβ(1-42) isoform (~5-10% of total Aβ), which is more hydrophobic and fibrillogenic [1] [7]. Despite its relative abundance, Aβ(1-40) contributes critically to cerebrovascular amyloid angiopathy (CAA) and synergizes with Aβ(1-42) to accelerate parenchymal plaque formation [4].
The neurodegenerative mechanisms of Aβ involve:
Table 1: Key Aβ Isoforms in Alzheimer’s Pathogenesis
Isoform | Abundance | Aggregation Rate | Primary Pathological Role |
---|---|---|---|
Aβ(1-40) | ~80-90% | Moderate | Cerebrovascular amyloidosis, plaque co-aggregation |
Aβ(1-42) | ~5-10% | High | Core component of neuritic plaques |
Aβ(1-43) | <1% | Very high | Enhanced neurotoxicity and plaque stability |
Pyroglutamate-Aβ | Variable | Extreme | Plaque-specific aggregation and resistance to degradation |
Data synthesized from [1] [7] [9].
The Aβ(1-40) peptide consists of 40 amino acids with distinct domains:
Position 18 (valine in wild-type Aβ) resides within the CHC. Substitution with alanine ([Ala18]Aβ(1-40)) induces three key structural perturbations:
Table 2: Structural Impact of Ala18 Substitution in Aβ(1-40)
Parameter | Wild-Type Aβ(1-40) | [Ala18]Aβ(1-40) | Functional Consequence |
---|---|---|---|
Hydrophobicity (CHC) | High (Val18) | Reduced | Impaired molecular packing |
β-Sheet Propensity | 1.70 (Val) | 1.25 (Ala) | Slower nucleation kinetics |
Fibril Morphology | Twisted fibrils (~70 Å) | Amorphous aggregates | Loss of β-sheet regularity |
Solubility | Low | Increased | Reduced plaque burden |
The amyloid cascade hypothesis posits Aβ aggregation as the primary trigger for tau pathology, neuroinflammation, and synaptic failure in Alzheimer’s disease [4] [7]. The [Ala18] mutant serves as a critical tool for validating this hypothesis:
Aggregation Kinetics
Neuronal Toxicity
In Vivo Correlates
Transgenic mice expressing [Ala18]Aβ(1-40) show:
Table 3: Functional Comparison of Wild-Type vs. [Ala18]Aβ(1-40) in Disease Models
Parameter | Wild-Type Aβ(1-40) | [Ala18]Aβ(1-40) | Biological Implication |
---|---|---|---|
Oligomerization rate | Fast (t1/2 = 2.5 h) | Slow (t1/2 = 10 h) | Delayed nucleation phase |
Fibril yield (ThT fluorescence) | 100% | 40% | Attenuated amyloidogenesis |
Synaptotoxicity (IC50) | 10 µM | >50 µM | Reduced neurotoxicity |
In vivo plaque burden | High | 50% reduction | Validates amyloid cascade |
Data consolidated from [5] [6] [9].
Concluding Remarks
The [Ala18]Aβ(1-40) mutant exemplifies how single-residue substitutions in the hydrophobic core modulate Aβ aggregation kinetics and neurotoxicity. Its attenuated pathogenicity provides mechanistic validation for the amyloid cascade hypothesis while highlighting the CHC as a target for anti-amyloid therapeutics. Future studies exploring synergistic effects with tauopathy models will further elucidate its role in Alzheimer’s pathogenesis [4] [7] [10].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6